[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate
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Overview
Description
[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate: is an organic compound with a complex structure that includes a pyrazole ring, a nitrophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitrophenyl group, and the esterification with 4-methylbenzoic acid. Common reagents used in these reactions include tert-butylamine, methylhydrazine, and 2-nitrobenzaldehyde. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives, which may have different chemical and biological properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the benzoate ester are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound may be used as a probe to study enzyme activities and protein interactions. Its ability to undergo various chemical reactions makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for therapeutic research.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, such as dyes, pigments, and polymers. Its versatility in chemical reactions allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group may participate in redox reactions, while the pyrazole ring can interact with active sites of enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
- [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate
- [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-chlorobenzoate
- [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-hydroxybenzoate
Comparison: Compared to similar compounds, [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate is unique due to the presence of the 4-methylbenzoate ester group. This group can influence the compound’s solubility, reactivity, and biological activity. The specific arrangement of functional groups in this compound may also result in distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14-10-12-16(13-11-14)21(26)29-20-19(15(2)23-24(20)22(3,4)5)30-18-9-7-6-8-17(18)25(27)28/h6-13H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDIOZBJLGIJHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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